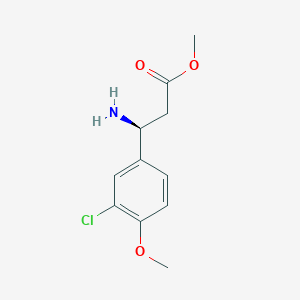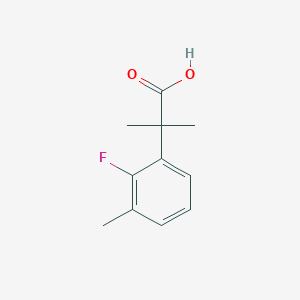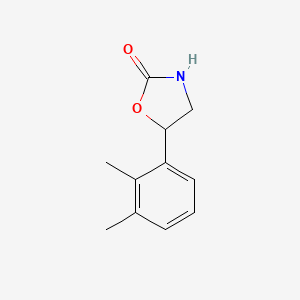![molecular formula C20H20N2O5 B13617687 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid CAS No. 150728-49-7](/img/structure/B13617687.png)
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide coupling reactions.
Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Reagents: Sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various coupling agents.
Major Products
The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical applications .
Applications De Recherche Scientifique
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mécanisme D'action
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- [2-(Fmoc-amino)acetamido]methyl Acetate
Uniqueness
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is unique due to its stability and ease of deprotection, making it highly suitable for automated peptide synthesis. Its ability to form stable intermediates and its compatibility with various coupling agents further enhance its utility in peptide chemistry .
Propriétés
Numéro CAS |
150728-49-7 |
|---|---|
Formule moléculaire |
C20H20N2O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-10-9-19(24)25)11-22-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,23)(H,22,26)(H,24,25) |
Clé InChI |
OSEVLMGTCDRWSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


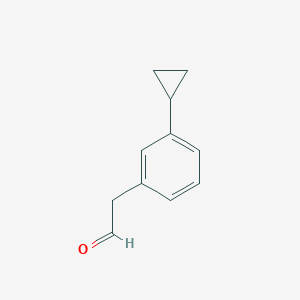

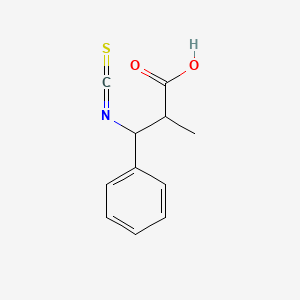

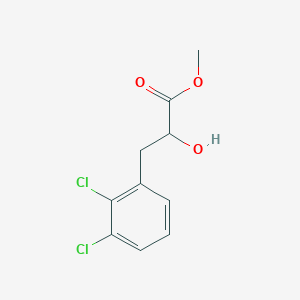

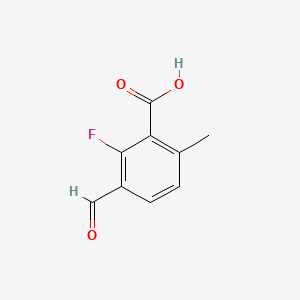
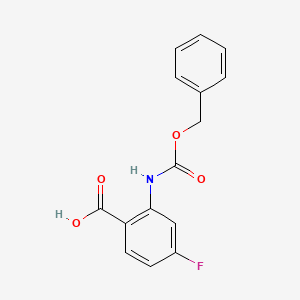
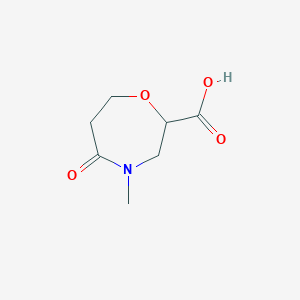
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

